molecular formula C11H12FNO B1517493 2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde CAS No. 1096786-01-4

2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde

Cat. No. B1517493
CAS RN: 1096786-01-4
M. Wt: 193.22 g/mol
InChI Key: BCRCCZBIQHXWLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl compounds can be achieved through a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . The Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides can also be used to produce various substituted aryl cyclopropanes .


Molecular Structure Analysis

A cyclopropyl group is a chemical structure derived from cyclopropane. It is typically produced in a cyclopropanation reaction. The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

1. Synthesis of Derivatives and Complexes

  • The compound is structurally similar to 2-aminobenzylidene derivatives, which have been synthesized via a one-pot stereoselective process. Such derivatives are obtained from readily available activated 2-halobenzaldehydes and secondary cycloamines, indicating potential in stereoselective synthetic chemistry (Xu et al., 2014).

2. Catalysis and Reaction Mechanisms

  • Research on related benzaldehyde derivatives has demonstrated their role in catalytic processes, such as in the oxidation of alcohols. For example, Schiff base copper(II) complexes derived from 2-aminobenzaldehyde derivatives have shown efficiency and selectivity in alcohol oxidation (Hazra et al., 2015). This suggests potential catalytic applications for 2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde in similar chemical reactions.

3. Synthesis of Liquid Crystalline and Fire Retardant Molecules

  • Compounds structurally similar to 2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde have been used in the synthesis of novel liquid crystalline and fire retardant molecules, indicating potential utility in materials science and safety applications (Jamain et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink or smoke when using this product .

properties

IUPAC Name

2-[cyclopropyl(methyl)amino]-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-13(10-3-4-10)11-5-2-9(12)6-8(11)7-14/h2,5-7,10H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRCCZBIQHXWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde

CAS RN

1096786-01-4
Record name 2-[cyclopropyl(methyl)amino]-5-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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